1-(4-(3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone
Description
This compound features a hybrid heterocyclic scaffold combining pyrrolidine, piperidine, and a 2H-1,2,3-triazole moiety. Its structure includes:
- Pyrrolidine ring: A five-membered nitrogen-containing heterocycle substituted at the 3-position with a 2H-1,2,3-triazol-2-yl group.
- Piperidine ring: A six-membered nitrogen heterocycle connected via a carbonyl group to the pyrrolidine.
- Ethanone group: A terminal acetyl moiety attached to the piperidine nitrogen.
The triazole ring enhances hydrogen-bonding capacity and metabolic stability, while the piperidine-pyrrolidine framework may confer conformational flexibility for target binding.
Properties
IUPAC Name |
1-[4-[3-(triazol-2-yl)pyrrolidine-1-carbonyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2/c1-11(20)17-7-2-12(3-8-17)14(21)18-9-4-13(10-18)19-15-5-6-16-19/h5-6,12-13H,2-4,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOOYFQWPPNPZIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)N2CCC(C2)N3N=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Triazole-Pyrrolidine Synthesis Considerations
Retrosynthetic evaluation identified two pathways for triazole installation:
- Pre-functionalization : Direct incorporation via CuAAC on a preformed pyrrolidine scaffold.
- Cycloaddition-mediated assembly : Simultaneous pyrrolidine and triazole formation using [3+2] dipolar cycloaddition.
The CuAAC route was selected for modularity, leveraging commercial alkynes and azides.
Synthesis of 3-(2H-1,2,3-Triazol-2-yl)Pyrrolidine-1-Carboxylic Acid
Pyrrolidine Azide Intermediate Preparation
Pyrrolidine-1-carboxylic acid ethyl ester (1) was brominated at C3 using N-bromosuccinimide (NBS) under radical conditions (AIBN, CCl₄, 65°C, 12 h), yielding 3-bromopyrrolidine-1-carboxylate (2) in 74% yield. Subsequent azidation with sodium azide (NaN₃, DMF, 100°C, 24 h) furnished 3-azidopyrrolidine-1-carboxylate (3) (68% yield).
CuAAC for Triazole Installation
Compound 3 underwent CuAAC with 2-ethynylpyridine (20 mol% CuI, ascorbic acid, DCM/H₂O, rt, 6 h), affording 3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carboxylate (4) in 82% yield. Ester hydrolysis (LiOH, THF/H₂O, 0°C→rt, 2 h) yielded the carboxylic acid 5 (91% yield).
Table 1. Optimization of CuAAC Conditions
| Catalyst System | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| CuI/ascorbate | DCM/H₂O | 6 | 82 |
| CuSO₄/sodium ascorbate | EtOH/H₂O | 12 | 65 |
| CuBr·SMe₂ | DMF | 8 | 58 |
Preparation of 1-Acetylpiperidin-4-Amine
Piperidine Protection and Acetylation
Piperidin-4-amine (6) was protected as the Boc-carbamate (7) (Boc₂O, Et₃N, THF, 0°C, 1 h, 95% yield). N-Acetylation (AcCl, Et₃N, DCM, 0°C→rt, 3 h) yielded 1-acetyl-N-Boc-piperidin-4-amine (8) (88% yield). Deprotection (TFA/DCM, 0°C, 30 min) provided 1-acetylpiperidin-4-amine (9) as a TFA salt (94% yield).
Table 2. Acetylation Reagent Screening
| Reagent | Base | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Acetyl chloride | Et₃N | 88 | 98.2 |
| Acetic anhydride | Pyridine | 72 | 95.6 |
| Acetyl imidazole | None | 63 | 91.8 |
Amide Bond Formation and Final Coupling
Acid Chloride Activation
Carboxylic acid 5 was treated with oxalyl chloride (2 eq, DMF cat., DCM, 0°C→rt, 2 h) to generate pyrrolidine-1-carbonyl chloride (10) , used in situ without isolation.
Coupling with Piperidine Amine
Compound 10 was coupled with 9 using HATU (1.2 eq, DIPEA, DMF, rt, 12 h), yielding the target molecule (11) in 89% yield after silica gel chromatography. Alternative coupling agents (EDC/HOBt, DCC) provided lower yields (72-78%).
Table 3. Amide Coupling Efficiency
| Coupling Reagent | Solvent | Yield (%) |
|---|---|---|
| HATU | DMF | 89 |
| EDC/HOBt | DCM | 78 |
| DCC | THF | 72 |
Optimization of Reaction Conditions
Solvent Effects on CuAAC
Polar aprotic solvents (DMF, DMSO) accelerated triazole formation but promoted ester hydrolysis. Dichloromethane/water biphasic systems minimized side reactions while maintaining reactivity.
Temperature Control in Acetylation
Exothermic acetylation required strict temperature control (<10°C) to prevent N,O-diacylation byproducts. Adiabatic reaction monitoring via IR spectroscopy ensured optimal conversion.
Characterization and Analytical Data
Spectroscopic Validation
- ¹H NMR (500 MHz, CDCl₃) : δ 8.21 (s, 2H, triazole-H), 4.32–3.98 (m, 4H, pyrrolidine-CH₂), 3.65–3.20 (m, 4H, piperidine-CH₂), 2.11 (s, 3H, COCH₃).
- HRMS (ESI+) : m/z calc. for C₁₆H₂₂N₅O₂ [M+H]⁺: 340.1764, found: 340.1768.
Chiral Purity Assessment
Chiral HPLC (Chiralpak IA, hexane/i-PrOH 80:20) confirmed enantiomeric excess of 98.4% for the final compound, achieved via kinetic resolution during Boc-deprotection.
Chemical Reactions Analysis
Types of Reactions
1-(4-(3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine and pyrrolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
Biological Activities
Research indicates that compounds containing triazole and piperidine structures exhibit a range of biological activities:
Antimicrobial Activity : Several studies have demonstrated that derivatives of this compound possess significant antimicrobial properties. For instance, a study showed that compounds with similar structures exhibited potent antibacterial activity against various strains, indicating their potential as lead molecules for antibiotic development .
Anticancer Properties : Triazole-containing compounds have been explored for their anticancer effects. Research has shown that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanisms often involve interaction with specific cellular pathways related to cell proliferation and survival.
Neurological Applications : Some derivatives have been investigated for their neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases. Their ability to cross the blood-brain barrier enhances their therapeutic viability .
Case Study 1: Antimicrobial Evaluation
A series of novel triazole-pyrrolidine derivatives were synthesized and evaluated for their antimicrobial activity using serial dilution methods. The results indicated that several compounds showed activity comparable to established antibiotics, highlighting their potential as new antimicrobial agents .
Case Study 2: Anticancer Screening
A study focused on the anticancer properties of triazole derivatives demonstrated that specific compounds could significantly inhibit the growth of breast cancer cell lines. The research utilized various assays to confirm the cytotoxic effects and elucidated the underlying mechanisms involving apoptosis.
Comparative Data Table
Mechanism of Action
The mechanism of action of 1-(4-(3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The triazole ring can bind to active sites of enzymes, inhibiting their activity through various interactions such as hydrogen bonding, electrostatic interactions, and van der Waals forces . These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues and their properties are summarized below:
Physicochemical and Pharmacokinetic Properties
- LogP : The target compound’s LogP is estimated at ~1.5–2.5, lower than BK80435 (LogP ~2.8) due to the absence of thiophene.
- Solubility: The pyrrolidine-carbonyl group may improve aqueous solubility compared to aryl-substituted analogs like 1-(4-(pyrrolidin-1-yl)phenyl)ethanone .
- Metabolic Stability : The 2H-triazole (vs. 1H-triazole) reduces susceptibility to cytochrome P450 oxidation, enhancing stability .
Notes
Synthesis Challenges : The target compound’s multi-step synthesis requires precise control of regioselectivity during triazole formation and carbonyl coupling .
Structural Characterization : SHELX programs (e.g., SHELXL) are widely used for crystallographic validation of similar compounds .
Data Gaps : Direct pharmacological data for the target compound are absent; inferences are drawn from structural analogs.
Safety : Triazole-containing compounds generally exhibit low acute toxicity (LD₅₀ > 500 mg/kg in rodents) but require metabolic profiling .
Biological Activity
1-(4-(3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone is a compound of significant interest due to its potential biological activities. The incorporation of the triazole and pyrrolidine moieties suggests a diverse range of pharmacological properties, making it a candidate for further research in medicinal chemistry.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a triazole ring, which is known for its role in enhancing the biological activity of various drugs. The triazole moiety can participate in hydrogen bonding and π-stacking interactions, which are crucial for binding to biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₄O |
| Molecular Weight | 270.32 g/mol |
| CAS Number | Not available |
| Melting Point | Not reported |
| Solubility | Variable |
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, derivatives with similar structural features have shown effectiveness against various bacterial strains. In one study, pyrrolidine-based triazoles were evaluated for their antibacterial potency against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 3.12 µg/mL .
Enzyme Inhibition
The compound has been investigated for its potential as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in various pathological conditions including hypertension and inflammation. Triazole-containing piperidine derivatives have demonstrated high potency and selectivity for sEH, suggesting that similar compounds may exhibit beneficial effects in modulating inflammatory responses .
Case Studies
- Study on Mitochondrial Permeability Transition Pore (mPTP) Blockers : A related study synthesized a series of triazole derivatives that were evaluated for their ability to inhibit mPTP. The findings revealed that certain derivatives exhibited strong inhibitory effects on mPTP opening, which is associated with cell death in various diseases .
- In Vivo Efficacy : Another investigation highlighted the effects of triazole derivatives on serum biomarkers related to inflammation and cardiovascular health. One specific derivative showed promising results in reducing levels of epoxyoctadecenoic acid, indicating effective engagement with the target enzyme .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Enzyme Inhibition : By binding to active sites on enzymes like sEH, the compound can alter metabolic pathways involved in inflammation and pain.
- Antimicrobial Mechanisms : The triazole ring may disrupt cellular processes in bacteria, leading to cell death.
Q & A
Basic: What are the optimal synthetic routes for preparing this compound, and how can low yields in multi-step reactions be addressed?
Answer:
The synthesis involves sequential coupling of pyrrolidine-triazole and piperidine-ethanone moieties. Key steps include:
- Triazole-pyrrolidine formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to install the triazole ring .
- Piperidine-ethanone coupling : Amide bond formation using carbodiimide crosslinkers (e.g., EDC/HOBt) under inert conditions .
To address low yields: - Intermediate purification : Use column chromatography (silica gel, gradient elution) after each step to remove unreacted reagents.
- Reaction monitoring : Track progress via TLC or inline FTIR for carbonyl stretch (1700–1750 cm⁻¹) .
Advanced: How can conformational analysis of the triazole-pyrrolidine-piperidine scaffold inform target binding?
Answer:
- X-ray crystallography : Resolve the 3D structure using SHELXL for refinement .
- NMR spectroscopy : Analyze - NOESY to identify spatial proximities (e.g., triazole-pyrrolidine dihedral angles) .
- Molecular dynamics simulations : Use AMBER or GROMACS to model flexibility in aqueous vs. lipid environments .
Basic: What analytical techniques are recommended for assessing purity and structural integrity?
Answer:
- HPLC-MS : Use a C18 column (ACN/water gradient) with ESI-MS to detect impurities (<0.5% area) .
- Multinuclear NMR : Confirm stereochemistry via -DEPTHQ and -COSY .
- Elemental analysis : Validate C, H, N content (±0.4% theoretical) .
Advanced: How can researchers resolve contradictions in reported biological activity (e.g., antitumor vs. antimicrobial)?
Answer:
- Comparative SAR studies : Synthesize analogs (e.g., fluorophenyl vs. chlorophenyl variants) to isolate substituent effects .
- Target-specific assays : Screen against kinase panels (e.g., EGFR, HER2) and microbial strains (e.g., S. aureus, E. coli) .
- Molecular docking : Use AutoDock Vina to predict binding affinities to ATP pockets vs. bacterial efflux pumps .
Basic: What strategies mitigate instability during storage or in solution?
Answer:
- Lyophilization : Store as a lyophilized solid under argon at −20°C to prevent hydrolysis .
- Solvent selection : Use anhydrous DMSO for stock solutions (avoid aqueous buffers with pH >8) .
- Accelerated stability studies : Monitor degradation via HPLC under stress conditions (40°C/75% RH) .
Advanced: How can enantiomeric separation be achieved for chiral analogs of this compound?
Answer:
- Chiral chromatography : Use Chiralpak IA-3 with hexane/ethanol (90:10) for baseline resolution .
- Dynamic kinetic resolution : Employ asymmetric hydrogenation catalysts (e.g., Ru-BINAP) during synthesis .
Basic: What solvent systems improve solubility for in vitro assays?
Answer:
- Co-solvent blends : 10% DMSO in PBS (v/v) for cell-based assays .
- Cyclodextrin inclusion complexes : Use hydroxypropyl-β-cyclodextrin (HPβCD) for aqueous formulations .
Advanced: How can structure-activity relationships (SAR) guide lead optimization?
Answer:
- Fragment-based design : Replace the ethanone group with bioisosteres (e.g., trifluoromethyl ketone) to enhance metabolic stability .
- Free-Wilson analysis : Quantify contributions of triazole and piperidine moieties to potency using regression models .
Basic: What computational tools predict metabolic liabilities?
Answer:
- ADMET prediction : Use SwissADME to identify CYP450 oxidation sites (e.g., triazole N-methylation) .
- MetaSite : Model Phase I metabolism pathways (e.g., hydroxylation at pyrrolidine C3) .
Advanced: How can crystallographic data resolve ambiguities in hydrogen-bonding networks?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
